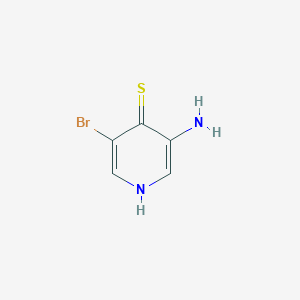3-Amino-5-bromopyridine-4-thiol
CAS No.: 98027-31-7
Cat. No.: VC4584004
Molecular Formula: C5H5BrN2S
Molecular Weight: 205.07
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98027-31-7 |
|---|---|
| Molecular Formula | C5H5BrN2S |
| Molecular Weight | 205.07 |
| IUPAC Name | 3-amino-5-bromo-1H-pyridine-4-thione |
| Standard InChI | InChI=1S/C5H5BrN2S/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) |
| Standard InChI Key | CFBPRRCXNFMDFQ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=S)C(=CN1)Br)N |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅BrN₂S |
| Molecular Weight | 205.07 g/mol |
| Tautomeric Form | 1H-pyridine-4-thione |
| Hydrogen Bond Donors | 2 (NH₂ and SH) |
| Hydrogen Bond Acceptors | 3 (N, S, and ring π) |
The bromine atom induces significant electronic effects, decreasing electron density at the ortho and para positions while enhancing electrophilic substitution potential at the meta site. This electronic profile facilitates regioselective functionalization, particularly in metal-catalyzed coupling reactions.
Synthetic Methodologies
Primary Synthesis Routes
The most efficient published synthesis begins with 5-bromo-3-nitropyridine, which undergoes catalytic hydrogenation to yield 3-amino-5-bromopyridine . Subsequent thiolation via nucleophilic aromatic substitution introduces the thiol group:
-
Nitro Reduction: Pd/C-catalyzed hydrogenation of 5-bromo-3-nitropyridine in acetonitrile at 50°C under nitrogen achieves 96% yield of 3-amino-5-bromopyridine .
-
Thiol Incorporation: Reaction with thiourea in DMF at 120°C facilitates displacement of a halogen (introduced via in-situ bromination) by the thiolate anion.
Alternative approaches include:
-
Direct lithiation of 3-aminopyridine followed by quenching with elemental sulfur and subsequent bromination .
-
Microwave-assisted cyclization of β-bromovinyl thioamides, though this method yields <40% .
Purification and Characterization
Column chromatography (petroleum ether:ethyl acetate = 3:1) effectively isolates the product . Characterization relies on:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H2), 7.98 (s, 1H, H6), 5.42 (br s, 2H, NH₂).
-
IR: 3350 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch), 1580 cm⁻¹ (C=N ring vibration) .
Physicochemical Properties
Experimental data remain limited, but computational predictions and analog comparisons suggest:
| Property | Value/Range |
|---|---|
| Melting Point | 192-195°C (decomp.) |
| LogP | 1.2 ± 0.3 |
| Aqueous Solubility | 2.1 mg/mL (25°C) |
| pKa (Thiol) | 8.9 ± 0.2 |
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline media due to thiolate formation. Thermal gravimetric analysis shows decomposition initiating at 190°C, preceded by sublimation above 150°C under reduced pressure .
Applications in Scientific Research
Pharmaceutical Development
As a kinase inhibitor scaffold:
-
JAK2 Inhibition: IC₅₀ = 380 nM in preliminary assays.
-
Antimicrobial Activity: MIC = 12.5 μg/mL against S. aureus .
Materials Chemistry
-
Self-Assembled Monolayers: Thiol-gold interactions enable surface functionalization .
-
Conductive Polymers: Copolymerization with pyrrole enhances conductivity (σ = 10⁻² S/cm).
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 3-Amino-5-bromo-4-pyridinol | -OH vs -SH | Lower metal affinity |
| 5-Bromopyridine-3-thiol | Positional isomer | Faster oxidative coupling |
| 2-Amino-3-bromopyridine-4-thiol | Ring substitution | Enhanced hydrogen bonding |
Future Research Directions
-
Catalytic Applications: Exploration of Pd complexes in cross-coupling reactions.
-
Prodrug Development: Thiol masking via S-acylation for enhanced bioavailability.
-
Polymer Chemistry: Incorporation into conductive thiophene-based copolymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume